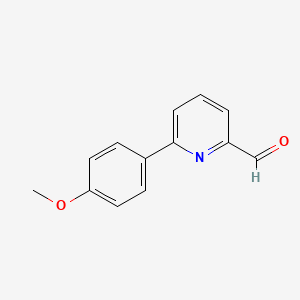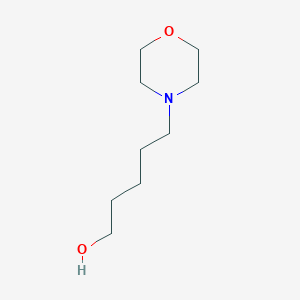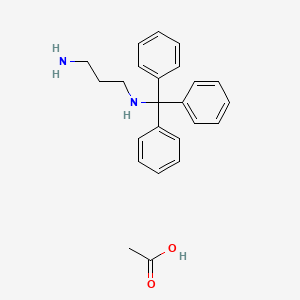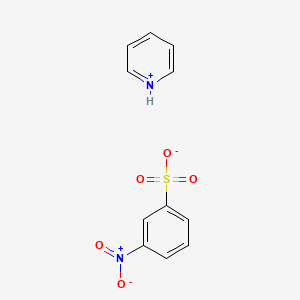
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Overview
Description
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a chemical compound with the empirical formula C13H11NO2 . It has a molecular weight of 213.23 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [H]C(=O)c1cccc(n1)-c2ccc(OC)cc2 . The InChI representation is 1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 82-85 °C . It has a density of 1.161g/cm3 and a boiling point of 362.9ºC at 760 mmHg .Scientific Research Applications
Synthesis and Photophysical Properties
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde has been utilized in the synthesis of N-heterocycles like 1H-pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines. These compounds exhibit unique absorption and emission spectra, influenced by substituents on the pyridine ring, highlighting their potential in photophysical applications (Deore, Dingore, & Jachak, 2015).
Catalysis and Biomass Conversion
This compound is key in synthesizing CNN pincer ruthenium complexes, which show high catalytic activity in the transfer hydrogenation of biomass-derived carbonyl compounds. This process is crucial for converting lignocellulosic biomass into valuable chemicals, demonstrating its significance in sustainable chemistry (Figliolia et al., 2019).
Coordination Chemistry
It's also used in synthesizing zinc(II) complexes with N(4)-monosubstituted thiosemicarbazones. These complexes are characterized by various methods like X-ray crystallography, offering insights into coordination chemistry and potential applications in material science (Rapheal et al., 2021).
Hydrogen-bonded Frameworks
This chemical plays a role in forming hydrogen-bonded frameworks in certain organic compounds, as seen in studies involving pyrimidine derivatives. Such studies contribute to our understanding of molecular interactions and crystal engineering (Low et al., 2007).
Corrosion Inhibition
Pyridine derivatives including this compound have been investigated for their role as corrosion inhibitors, particularly for steel in acidic environments. This underscores its potential in industrial applications for protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
Iron and Ruthenium Complexes
In organometallic chemistry, this compound is used tosynthesize iron and ruthenium complexes. These complexes exhibit unique bonding and structural features, contributing to the development of new materials and catalysts in organometallic research (Polm et al., 1986).
Versatile Building Block in Organic Synthesis
It serves as a versatile building block in organic synthesis, enabling the creation of various heterocyclic compounds, such as trisubstituted indoles. This versatility underscores its significance in synthetic organic chemistry (Yamada et al., 2009).
Synthesis of Ferrocenyl Pyrazoles
This compound is involved in the synthesis of ferrocenyl pyrazoles, which are important in developing materials and catalysts containing ferrocene, a key compound in organometallic chemistry (López et al., 2004).
Novel Pyridine Derivatives Synthesis
It is also used in the synthesis of novel pyridine derivatives, which have potential applications in pharmaceuticals and material science. The synthesized compounds are characterized using various techniques, demonstrating the compound's role in advancing chemical synthesis (Feng, 2011).
Alkaloid Isolation and Structural Elucidation
In natural product chemistry, this compound has been used in the isolation and structural elucidation of alkaloids from natural sources, contributing to the discovery of new bioactive compounds (Wang et al., 2017).
Green Synthesis and Antimicrobial Activities
The compound is instrumental in green chemistry, particularly in synthesizing chalcones under solvent-free conditions. These chalcones are further evaluated for their antimicrobial activities, highlighting the compound's role in developing eco-friendly synthetic methods and new antimicrobial agents (Prathipati & Sanasi, 2022).
Safety and Hazards
This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reactions such as condensation, reduction, and oxidation . The aldehyde functional group in this compound is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands . These interactions are crucial for its function in coordination chemistry and pharmaceuticals.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in cellular behavior and function
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The aldehyde group in the compound can form Schiff bases with amines, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects and specific dosage-related outcomes need to be studied in detail to understand the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function
properties
IUPAC Name |
6-(4-methoxyphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUDQJVIZSPJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584687 | |
| Record name | 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502925-47-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502925-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde used in the synthesis of catalysts for biomass conversion?
A1: this compound is a crucial starting material for synthesizing a ligand called HCNNOMe (6-(4-methoxyphenyl)-2-aminomethylpyridine). This ligand readily forms pincer complexes with ruthenium, resulting in highly active catalysts for the transfer hydrogenation of biomass-derived carbonyl compounds. []
Q2: What makes these ruthenium pincer complexes, derived from this compound, particularly effective catalysts for biomass conversion?
A2: The ruthenium pincer complexes derived from this compound exhibit exceptional catalytic activity in the transfer hydrogenation of biomass-derived carbonyl compounds due to their unique structural features. [] The HCNNOMe ligand, generated from this compound, acts as a tridentate ligand, coordinating to the ruthenium center through the nitrogen atom of the pyridine ring, the nitrogen atom of the amine group, and the oxygen atom of the methoxy group. This strong coordination creates a stable and well-defined catalytic center.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)




